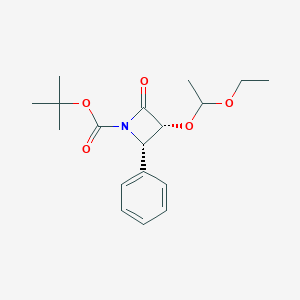
3,5-Bis(benzyloxy)benzoic acid
概述
描述
3,5-Bis(benzyloxy)benzoic acid is an organic compound with the molecular formula C21H18O4 It is characterized by two benzyloxy groups attached to the 3 and 5 positions of a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(benzyloxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Types of Reactions:
Oxidation: The benzyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products:
Oxidation: Formation of 3,5-bis(benzyloxy)benzaldehyde or this compound.
Reduction: Formation of 3,5-bis(benzyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
科学研究应用
3,5-Bis(benzyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3,5-Bis(benzyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.
相似化合物的比较
3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: Similar structure but with additional carboxyl groups, used in coordination polymers.
3,5-Bis(trifluoromethyl)benzoic acid: Contains trifluoromethyl groups instead of benzyloxy groups, used in metabolism studies.
Uniqueness: 3,5-Bis(benzyloxy)benzoic acid is unique due to its specific substitution pattern and the presence of benzyloxy groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3,5-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQIBPUGSWVDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183112 | |
| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28917-43-3 | |
| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28917-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28917-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(phenylmethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3,5-Bis(benzyloxy)benzoic acid in synthetic chemistry?
A1: this compound serves as a versatile building block in organic synthesis. It acts as a precursor for constructing dendritic macromolecules with a modifiable hydrophobic/hydrophilic surface []. Researchers can selectively remove the benzyl ether chain ends through hydrogenolysis, creating a dendritic macromolecule with phenolic chain ends. These phenolic groups can be further modified, transforming the initially hydrophobic molecule into a hydrophilic, water-soluble one []. This property makes it valuable for creating materials with tailored surface properties. Additionally, it is used in the synthesis of isoquinolone alkaloids, specifically siamine, through a route involving an intramolecular aza-Wittig reaction [].
Q2: How does the structure of this compound influence its coordination chemistry with lanthanides?
A2: The structure of this compound, specifically the presence of the deprotonated carboxylate group, enables it to act as a ligand in lanthanide coordination polymers []. Replacing the hydroxyl hydrogens of 3,5-dihydroxybenzoic acid with benzyl groups influences the crystal packing and photophysical properties of the resulting complexes. For example, when coordinated with terbium (Tb3+), this compound forms one-dimensional coordination polymers exhibiting bright green luminescence with high quantum yields [].
Q3: Are there efficient methods for synthesizing this compound?
A3: Yes, this compound can be synthesized efficiently in a one-pot reaction using 3,5-dihydroxybenzoic acid, benzyl chloride (C6H5CH2Cl), sodium bicarbonate (NaHCO3), and potassium hydroxide (KOH) in a suitable solvent []. This method has proven to be more efficient than previous synthetic routes, offering a yield of 70% [].
Q4: What insights do crystallographic studies provide about the structure of this compound?
A4: Single-crystal X-ray diffraction studies of this compound reveal that the benzyl rings adopt a syn-anti conformation relative to the central benzene ring [, ]. The molecule exhibits intermolecular hydrogen bonding through the carboxylic acid group, leading to the formation of chain-like structures in the crystal lattice [].
Q5: How does the presence of this compound influence the crystal packing in compounds where it acts as a substituent?
A5: In compounds where this compound is a substituent, its presence can influence the crystal packing through a combination of C−H⋯N(cyano), C−H⋯O(ether), and C−H⋯π interactions []. These interactions contribute to the overall stability of the crystal structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)







